Cy7

Descripción general

Descripción

Es un fluoróforo de infrarrojo cercano con máximos de excitación y emisión a aproximadamente 750 nm y 776 nm, respectivamente . CY7 se utiliza ampliamente en diversas aplicaciones científicas debido a sus propiedades fotofísicas únicas, que incluyen una alta absortividad molar, excelente fotoestabilidad y una fuerte intensidad de fluorescencia.

Mecanismo De Acción

El mecanismo de acción de CY7 implica su capacidad para absorber y emitir luz en la región del infrarrojo cercano. El sistema conjugado del tinte permite una absorción eficiente de la luz, lo que excita los electrones a un estado de mayor energía. Al regresar al estado fundamental, el tinte emite fluorescencia, que se puede detectar y medir . Los objetivos moleculares de this compound incluyen ácidos nucleicos y proteínas, que se pueden etiquetar con el tinte para su visualización y cuantificación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CY7 generalmente implica la condensación de derivados de indolenina o benzoindol con un puente de polimetina. Las condiciones de reacción a menudo incluyen el uso de ácidos o bases fuertes para facilitar la formación del sistema conjugado. Por ejemplo, la síntesis de colorantes cianina heptametina sulfonados implica la reacción de derivados de indolenina con un puente de polimetina sulfonado en condiciones ácidas .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del tinte. El proceso puede incluir múltiples pasos de purificación, como la recristalización y la cromatografía, para eliminar las impurezas y lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

CY7 experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan para modificar this compound.

Sustitución: Los reactivos nucleofílicos como las aminas y los tioles se utilizan en condiciones suaves para introducir grupos funcionales.

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades fotofísicas modificadas, como una mayor solubilidad en agua o una mayor intensidad de fluorescencia .

Aplicaciones Científicas De Investigación

CY7 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Comparación Con Compuestos Similares

CY7 es parte de la familia de colorantes cianina, que incluye otros compuestos como CY3, CY5 y CY5.5. Estos tintes difieren en sus propiedades fotofísicas, como las longitudes de onda de absorción y emisión, debido a variaciones en sus estructuras químicas. Por ejemplo:

CY3: Excitación a 550 nm y emisión a 570 nm.

CY5: Excitación a 650 nm y emisión a 670 nm.

This compound es único debido a su fluorescencia de infrarrojo cercano, que permite una penetración tisular más profunda y una menor fluorescencia de fondo en aplicaciones biológicas .

Propiedades

IUPAC Name |

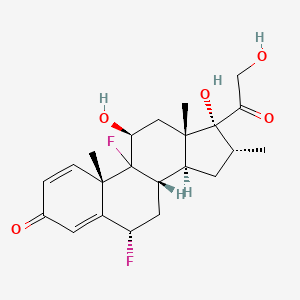

(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUESRDTYLNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cy7 emits fluorescence in the NIR range (650-900 nm). This region offers reduced tissue scattering and absorption, allowing for deeper tissue penetration and improved signal-to-background ratios compared to visible light fluorescence. [, , , ]

A: this compound is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. This conjugation enables targeted delivery of the dye to specific cells or tissues of interest for imaging and tracking. [, , , , , , , , ]

A: Researchers successfully employed this compound-labeled anti-TAG-72 monoclonal antibodies to target tumor-associated glycoprotein (TAG)-72 in colorectal cancer xenograft mice. The study demonstrated the tumor-targeting capabilities of this compound-labeled antibodies in living organisms, highlighting their potential as an alternative modality for tumor imaging. []

A: Yes, a study demonstrated the successful use of this compound-labeled mannose for targeted imaging of tumor-associated macrophages (TAMs) in xenograft tumors. The researchers observed a high uptake of this compound-labeled mannose by TAMs in tumor tissues, enabling their visualization in vivo. []

A: Research suggests this compound's potential for guiding surgical procedures. For instance, intraperitoneal injection of this compound-based nanomicelles has shown promise for enhanced NIR fluorescence imaging and surgical navigation in abdominal tumors. []

A: Yes, this compound exhibits photothermal conversion properties, making it suitable for photothermal therapy (PTT). In PTT, the absorbed NIR light is converted into heat, which can be used to selectively destroy tumor cells. [, , ]

A: Researchers developed this compound-conjugated cerasomes loaded with doxorubicin for combined chemo-photothermal therapy of colorectal cancer. This approach combines the targeted delivery and photothermal properties of this compound with the chemotherapeutic action of doxorubicin for enhanced treatment efficacy. []

A: One limitation is the potential for non-specific binding of this compound-conjugated antibodies, particularly to monocytes, which can lead to false-positive results in flow cytometry. This issue can be addressed by using appropriate blocking reagents or alternative fluorochromes. [, ]

A: One approach involves developing this compound-based nanotheranostics with catalase-like activity. This design aims to enhance photodynamic therapy (PDT) by increasing singlet oxygen generation and ameliorating PDT efficiency through the catalytic decomposition of H2O2. []

A: Computational methods, like density functional theory (DFT), are valuable for predicting the properties and behavior of this compound derivatives. For example, DFT calculations can be used to evaluate ring strain energies of cyclic olefins for optimizing ring-opening metathesis polymerization reactions involving this compound. []

A: Yes, this compound can be incorporated into multimodal nanoparticles for enhanced diagnostic capabilities. For example, researchers developed a multimodal nanoprobe combining superparamagnetic iron oxide nanoparticles (SPIONs) with this compound and a nanobody targeting plexind1. This approach allowed for magnetic particle imaging (MPI), fluorescence imaging (FLI), and computed tomography angiography (CTA) of atherosclerotic plaques in mice. []

A: Yes, researchers have designed NIR fluorescent oligonucleotide probes utilizing this compound and Cy5.5 for detecting protein-DNA interactions based on FRET. The FRET efficiency between the two dyes was sensitive to protein binding and exonuclease activity, demonstrating the potential of this approach for studying biomolecular interactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,6-Trichlorobenzo[d]oxazole](/img/structure/B7980920.png)

![Pyrrolo[1,2-a]pyrimidine](/img/structure/B7980946.png)

![[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B7980989.png)